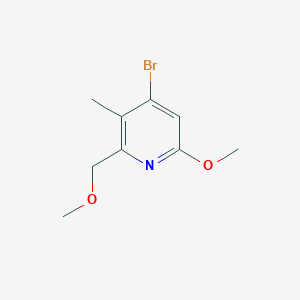
4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine is a heterocyclic organic compound It is characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 6-position, a methoxymethyl group at the 2-position, and a methyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine typically involves multi-step organic reactions. One common method includes the bromination of 6-methoxy-2-(methoxymethyl)-3-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy groups to hydroxyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 6-methoxy-2-(methoxymethyl)-3-methylpyridine-4-carboxylic acid or related compounds.
Reduction: Formation of 4-debrominated or 4-hydroxy derivatives.
Scientific Research Applications
4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: Serves as a building block for the construction of more complex molecules in synthetic organic chemistry.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may also participate in metabolic pathways, undergoing biotransformation to active or inactive metabolites.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-methoxy-2-methylquinoline
- 4-Bromo-6-ethoxy-2-methylquinoline
- 4-Bromo-7-methoxy-2-methylquinoline
Uniqueness
4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both methoxy and methoxymethyl groups can enhance its solubility and reactivity compared to other similar compounds. Additionally, the bromine atom at the 4-position provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C9H12BrNO2 |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
4-bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine |
InChI |
InChI=1S/C9H12BrNO2/c1-6-7(10)4-9(13-3)11-8(6)5-12-2/h4H,5H2,1-3H3 |
InChI Key |
CZRKBBRSRTYEOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1Br)OC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride](/img/structure/B11868619.png)

![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868627.png)
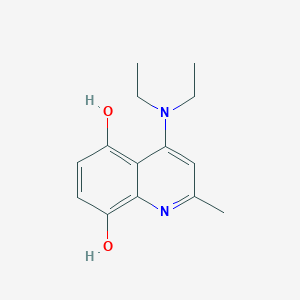
![4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11868636.png)


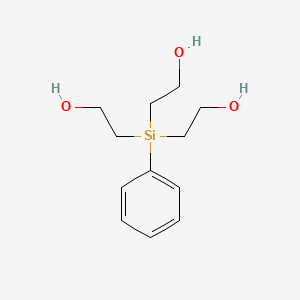
![2-[5-(Carboxymethyl)naphthalen-1-yl]acetic acid](/img/structure/B11868673.png)

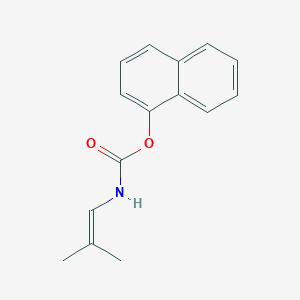
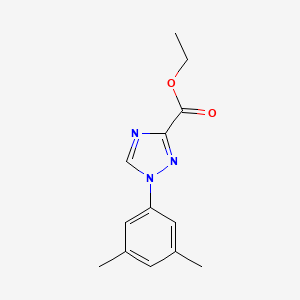
![1-Methyl-2-phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11868685.png)
